

Structural Characterization of 6-Phospho-2-dehydro-D-gluconate: A Technical Guide

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Compound of Interest

Compound Name: 6-phospho-2-dehydro-D-gluconate

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Introduction

6-Phospho-2-dehydro-D-gluconate is a pivotal but transient metabolic intermediate in two central carbohydrate metabolism pathways: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway.^{[1][2]} Its fleeting existence within the cellular environment presents significant challenges for direct structural elucidation. This technical guide provides a comprehensive overview of the structural and functional characteristics of **6-phospho-2-dehydro-D-gluconate**, drawing upon available computational data, comparative analysis of related stable compounds, and its integral role within key metabolic networks. While direct experimental data on the isolated molecule is scarce, this document consolidates the current understanding to support further research and drug development endeavors.

Physicochemical and Computed Structural Properties

Due to its instability, the structural characterization of **6-phospho-2-dehydro-D-gluconate** relies heavily on computational methods and data from chemical databases. Its systematic name is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid.^{[1][2]}

Property	Value	Source
Molecular Formula	C6H11O10P	KEGG[3]
Molecular Weight	274.12 g/mol	KEGG[3]
Exact Mass	274.0090 Da	KEGG[3]
Computed IUPAC Name	(3R,4S)-3,4-dihydroxy-5-oxo-6-phosphonatooxyhexanoate	PubChem[4]
InChI Key	OLUPOJQIFXQXIT-CVYQJGLWSA-K	PubChem[4]
Canonical SMILES	<chem>C(C(C(C(=O)C(=O)O)O)O)OP(=O)(O)O</chem>	PubChem

Comparative Spectroscopic Data

Direct spectroscopic analysis of isolated **6-phospho-2-dehydro-D-gluconate** is not readily available in the scientific literature. To provide a relevant frame of reference, the following tables summarize the experimental spectroscopic data for its immediate precursor, 6-phospho-D-gluconic acid. This data serves as a valuable comparison for researchers aiming to identify or characterize **6-phospho-2-dehydro-D-gluconate** in complex biological mixtures.

¹H and ¹³C NMR Data for 6-Phospho-D-gluconic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data for 6-phospho-D-gluconic acid can be used as a benchmark.

¹ H NMR (D ₂ O)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H1	4.15	d	2.8
H2	4.05	t	2.8
H3	3.80	t	2.8
H4	3.95	m	
H5	4.10	m	

Source: Human Metabolome Database (HMDB) and various literature sources.

¹³ C NMR (D ₂ O)	Chemical Shift (ppm)
C1	176.5
C2	72.8
C3	72.1
C4	71.5
C5	74.5
C6	66.0

Source: Human Metabolome Database (HMDB) and various literature sources.

Mass Spectrometry Data for 6-Phospho-D-gluconic Acid

Mass spectrometry provides information about the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural insights.

Mass Spectrometry (Negative Ion Mode)	m/z	Relative Abundance	Proposed Fragment
[M-H] ⁻	275.02	100%	Parent Ion
197.02	45%	[M-H-PO ₃ H ₃] ⁻	
96.96	80%	[PO ₄ H ₂] ⁻	

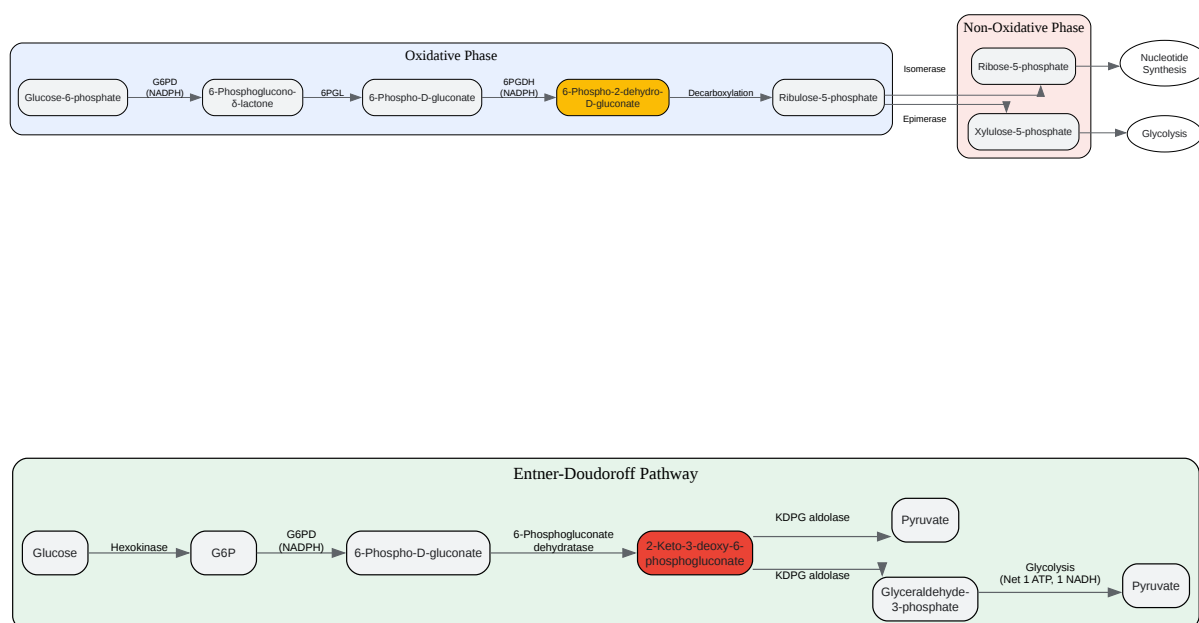
Source: METLIN and other mass spectrometry databases.

Metabolic Pathways Involving 6-Phospho-2-dehydro-D-gluconate

6-Phospho-2-dehydro-D-gluconate is a key intermediate in the oxidative phase of the Pentose Phosphate Pathway and is related to the Entner-Doudoroff pathway.

The Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis.^[5] Its primary roles are to generate NADPH for reductive biosynthesis and to produce precursors for nucleotide synthesis.^[1] **6-phospho-2-dehydro-D-gluconate** is formed from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydrogenase. This is an oxidative decarboxylation step that also produces NADPH.^[5]



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References

- 1. microbenotes.com [microbenotes.com]
- 2. 6-phospho-2-dehydro-D-gluconate | Benchchem [benchchem.com]
- 3. KEGG COMPOUND: C01218 [kegg.jp]
- 4. 6-phospho-5-dehydro-2-deoxy-D-gluconate | C₆H₈O₉P-3 | CID 49791953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

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